Thorium,4-pentanedionato)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

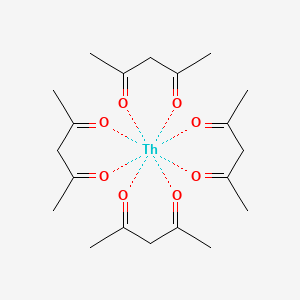

The synthesis of tetrakis(2,4-pentanedionato)thorium(IV) typically involves the reaction of thorium salts with acetylacetone (2,4-pentanedione) in the presence of a base. The base facilitates the deprotonation of acetylacetone, forming the acetylacetonate anion, which then coordinates to the thorium ion . The reaction can be represented as follows:

Th4++4acacH→Th(acac)4+4H+

where ( \text{acacH} ) is acetylacetone and ( \text{acac} ) is the acetylacetonate anion.

Industrial Production Methods

Industrial production of thorium acetylacetonates involves similar principles but on a larger scale. The process typically uses thorium nitrate or thorium chloride as the thorium source and acetylacetone as the ligand. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature and pH conditions to ensure complete complexation and high yield .

Analyse Chemischer Reaktionen

Ligand Exchange Reactions

Th(acac)₄ undergoes dynamic ligand exchange in solution, as demonstrated by ¹H NMR studies :

-

Exchange Mechanism : The acetylacetonate ligands exhibit lability, with intermolecular exchange occurring via dissociation-reassociation pathways.

-

Kinetics : Activation energy for ligand exchange is calculated as ~60 kJ/mol, indicating moderate stability in nonpolar solvents like CCl₄ .

Table 1: Ligand Exchange Dynamics of Th(acac)₄

| Parameter | Value/Observation | Source |

|---|---|---|

| Exchange Rate (25°C) | 10²–10³ s⁻¹ | |

| Solvent Dependence | Faster in polar solvents | |

| Activation Energy (ΔG‡) | ~60 kJ/mol |

Adduct Formation with Lewis Bases

Th(acac)₄ forms stable adducts with Lewis bases such as phosphines and phosphine oxides :

-

Phosphine Adducts : Reaction with triphenylphosphine (PPh₃) yields [Th(acac)₄(PPh₃)ₙ], where n = 1–2, depending on stoichiometry .

-

Phosphine Oxide Adducts : Coordination with n-butylphosphine oxide produces [Th(acac)₄(OPR₃)], enhancing thermal stability .

Table 2: Stability of Th(acac)₄ Adducts

| Adduct Type | Stability Trend | Source |

|---|---|---|

| Phosphine (PR₃) | Moderate (decompose >150°C) | |

| Phosphine Oxide (OPR₃) | High (stable up to 200°C) |

Thermal Decomposition

Th(acac)₄ sublimes intact at 600°C under vacuum but decomposes in air above 300°C to form ThO₂ :

Photochemical Reactivity

Th(acac)₄ participates in photochemical deposition processes:

-

UV Irradiation : Under UV light, Th(acac)₄ decomposes to deposit thin films of ThO₂, a process utilized in ceramic coatings .

Comparative Reactivity with Other Actinides

Th(acac)₄ shares similarities with Ce(acac)₄ and U(acac)₄ in ligand exchange rates but differs in oxidative stability due to Th⁴⁺’s lack of accessible redox states .

Wissenschaftliche Forschungsanwendungen

Materials Science

2.1 Precursor for Thin Film Deposition

Thorium acetylacetonate serves as a precursor in chemical vapor deposition (CVD) processes for the fabrication of thorium oxide (ThO₂) thin films. These films are essential for applications in optoelectronics and as dielectric materials due to their high thermal stability and excellent electrical properties .

2.2 Sol-Gel Process

The sol-gel method utilizes thorium acetylacetonate as a precursor for synthesizing thorium oxide nanoparticles. These nanoparticles exhibit unique optical properties that make them suitable for applications in photonics and catalysis .

| Application Area | Description |

|---|---|

| Thin Film Deposition | Used as a precursor for ThO₂ films |

| Sol-Gel Nanoparticles | Synthesized for photonic and catalytic uses |

Catalysis

Thorium(IV) 4-pentanedionato complexes are explored as catalysts in various chemical reactions. Their ability to stabilize reactive intermediates makes them suitable for olefin oxidation and epoxidation reactions. Research indicates that these complexes can enhance reaction rates and selectivity compared to traditional catalysts .

Nuclear Technology

4.1 Thorium Fuel Cycle

The thorium fuel cycle is gaining interest as a sustainable alternative to uranium-based nuclear fuels. Thorium acetylacetonate can be utilized in the preparation of thorium fuel pellets, which are considered safer and produce less long-lived radioactive waste than conventional fuels . The potential use of thorium in nuclear reactors is supported by its abundance and favorable neutron economy.

4.2 Radiopharmaceuticals

Research is ongoing into the use of thorium-based compounds in radiopharmaceuticals for targeted alpha therapy (TAT). The ability of thorium complexes to deliver alpha-emitting isotopes directly to cancer cells presents a promising avenue for cancer treatment .

Case Studies

Case Study 1: CVD Applications

In a study focusing on the deposition of ThO₂ films using thorium acetylacetonate, researchers demonstrated enhanced film quality with improved electrical properties compared to films deposited from other precursors. The study highlighted the importance of optimizing deposition parameters to achieve desired film characteristics.

Case Study 2: Catalytic Efficiency

A comparative study on the catalytic activity of thorium acetylacetonate versus traditional metal catalysts showed that the former exhibited superior performance in selective oxidation reactions, leading to higher yields and reduced byproducts.

Wirkmechanismus

The mechanism of action of tetrakis(2,4-pentanedionato)thorium(IV) in its various applications involves the coordination of the acetylacetonate ligands to the thorium center, which stabilizes the complex and allows it to participate in further chemical reactions. In targeted alpha therapy, the thorium-227 isotope decays, emitting alpha particles that destroy cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrakis(2,4-pentanedionato)zirconium(IV)

- Tetrakis(2,4-pentanedionato)hafnium(IV)

- Tetrakis(2,4-pentanedionato)uranium(IV)

Uniqueness

Tetrakis(2,4-pentanedionato)thorium(IV) is unique due to the specific properties of thorium, such as its ability to form stable complexes and its radioactivity. Compared to zirconium and hafnium analogs, thorium complexes exhibit different reactivity and stability profiles due to the larger ionic radius and different electronic configuration of thorium .

Eigenschaften

IUPAC Name |

pentane-2,4-dione;thorium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H8O2.Th/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBOUCNPIOFXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Th] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8Th | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17499-48-8 | |

| Record name | Thorium acetylacetonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thorium acetylacetonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.